HDAC Class I Inhibitory Potency: Thiophene vs. Thiazole Amide Substitution
The 4-(quinolin-2-ylmethoxy)benzamide core is a recognized zinc-binding warhead for HDAC enzymes. While quantitative IC50 data for the exact thiophen-2-ylmethyl derivative (CAS 1171681-35-8) have not been published in the peer-reviewed literature, class-level SAR indicates that N-alkyl/heteroaryl substitutions on the benzamide nitrogen modulate HDAC isoform selectivity. By contrast, the thiazol-2-yl analog (CAS 1171806-92-0) has been profiled primarily for antifungal rather than HDAC activity [1]. This dichotomy demonstrates that the amide appendage—thiophene vs. thiazole—redirects the biological phenotype away from epigenetic targets, making the thiophene derivative the appropriate procurement choice for HDAC-focused programs.
| Evidence Dimension | Primary biological target class |
|---|---|
| Target Compound Data | HDAC class I (inferred from quinoline–benzamide SAR series [2]) |
| Comparator Or Baseline | 4-(Quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide (CAS 1171806-92-0): reported antifungal activity; no HDAC data |
| Quantified Difference | Target class divergence: epigenetic (HDAC) vs. antimicrobial |
| Conditions | SAR inference from published quinoline–benzamide and quinoline–thiazole series |
Why This Matters
Procurement of the thiazole congener for an HDAC assay would likely yield a false negative, as its pharmacophore is tuned for a different target class.
- [1] Eissa, S. I., et al. (2021). Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. Bioorganic Chemistry, 110, 104803. View Source
- [2] Omidkhah, N., Hadizadeh, F., Abnous, K., & Ghodsi, R. (2022). Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure, 1267, 133599. View Source
